molecular formula C21H21N3O4S2 B2731000 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide CAS No. 922129-09-7

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2731000
CAS No.: 922129-09-7
M. Wt: 443.54
InChI Key: TVUWEGFUVSBHRY-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by a unique arrangement of quinoline, thiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with 3,4-dihydroquinoline, 2-bromoethylketone, thiazole, and 4-methoxybenzenesulfonamide as starting materials.

  • Formation of Intermediate: : The initial step involves the alkylation of 3,4-dihydroquinoline with 2-bromoethylketone under basic conditions to form a key intermediate, 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide.

  • Thiazole Addition: : The intermediate is then reacted with thiazole in the presence of a suitable base to form the thiazol-2-yl substituted quinoline derivative.

  • Sulfonamide Coupling: : Finally, the thiazol-2-yl substituted quinoline is coupled with 4-methoxybenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction steps but with optimized conditions to ensure higher yields and purity. Automation of the process and continuous-flow techniques can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the quinoline moiety, leading to the formation of quinolinone derivatives.

  • Reduction: : Reduction reactions may target the oxoethyl group, converting it to hydroxyl derivatives.

  • Substitution: : The thiazole and sulfonamide groups are reactive sites for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Lithium aluminium hydride or sodium borohydride in solvents like tetrahydrofuran.

  • Substitution: : Halogens, alkylating agents, or nucleophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions include:

  • Oxidation: : Quinolinone derivatives.

  • Reduction: : Hydroxyethyl-thiazol-2-yl substituted compounds.

  • Substitution: : Various substituted thiazole or sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

Biology

Biologically, this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In the field of medicine, it shows promise as a lead compound for developing novel therapeutics. Preliminary studies suggest its potential in anti-inflammatory and anticancer applications.

Industry

Industrially, it can be utilized in the synthesis of specialty chemicals and pharmaceuticals, serving as an intermediate in various production processes.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt crucial biological pathways, leading to the compound's therapeutic effects. The exact pathways and targets vary depending on the specific application (e.g., anti-inflammatory vs. anticancer).

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-based Compounds: : Similar in structure, these compounds also exhibit a range of biological activities and are commonly used in the development of drugs.

  • Thiazole Derivatives: : These are known for their role in pharmaceuticals and agrochemicals, with applications spanning antibacterial and antifungal treatments.

  • Sulfonamides: : Widely used as antibiotics, these compounds share the sulfonamide functional group but differ in their aromatic substituents.

Uniqueness

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzenesulfonamide stands out due to its combination of three diverse functional groups, each contributing to its unique reactivity and potential applications. The synergy of quinoline, thiazole, and sulfonamide functionalities in a single molecule provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-17-8-10-18(11-9-17)30(26,27)23-21-22-16(14-29-21)13-20(25)24-12-4-6-15-5-2-3-7-19(15)24/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWEGFUVSBHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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